molecular formula C18H15BrO5Se B12945316 7-Bromo-8-(1-hydroxycyclohexyl)-2-oxo-2H-selenopheno[3,2-h]chromene-3-carboxylic acid

7-Bromo-8-(1-hydroxycyclohexyl)-2-oxo-2H-selenopheno[3,2-h]chromene-3-carboxylic acid

Cat. No.: B12945316
M. Wt: 470.2 g/mol
InChI Key: YZZYNJNHTKKXMP-UHFFFAOYSA-N
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Description

7-Bromo-8-(1-hydroxycyclohexyl)-2-oxo-2H-selenopheno[3,2-h]chromene-3-carboxylic acid is a complex organic compound that belongs to the class of selenopheno[3,2-h]chromenes. This compound is characterized by the presence of a bromine atom, a hydroxycyclohexyl group, and a selenopheno[3,2-h]chromene core. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-8-(1-hydroxycyclohexyl)-2-oxo-2H-selenopheno[3,2-h]chromene-3-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the selenopheno[3,2-h]chromene core: This step involves the cyclization of appropriate starting materials under controlled conditions.

    Introduction of the bromine atom: Bromination is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS).

    Addition of the hydroxycyclohexyl group: This step involves the reaction of the intermediate compound with cyclohexanol under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-8-(1-hydroxycyclohexyl)-2-oxo-2H-selenopheno[3,2-h]chromene-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The bromine atom can be reduced to form a hydrogen atom.

    Substitution: The bromine atom can be substituted with other functional groups such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of hydrogenated derivatives.

    Substitution: Formation of substituted selenopheno[3,2-h]chromenes with various functional groups.

Scientific Research Applications

7-Bromo-8-(1-hydroxycyclohexyl)-2-oxo-2H-selenopheno[3,2-h]chromene-3-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.

    Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 7-Bromo-8-(1-hydroxycyclohexyl)-2-oxo-2H-selenopheno[3,2-h]chromene-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The bromine and selenopheno[3,2-h]chromene moieties are believed to play a crucial role in its biological activity. The compound may interact with enzymes, receptors, or DNA, leading to various biological effects such as inhibition of cell proliferation or induction of apoptosis.

Comparison with Similar Compounds

Similar Compounds

    8-Bromo-2-oxo-2H-chromene-3-carboxylic acid: Similar structure but lacks the selenopheno[3,2-h]chromene core.

    7-Bromo-1-cyclopropyl-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid: Contains a quinoline core instead of selenopheno[3,2-h]chromene.

Uniqueness

The presence of the selenopheno[3,2-h]chromene core and the combination of bromine and hydroxycyclohexyl groups make 7-Bromo-8-(1-hydroxycyclohexyl)-2-oxo-2H-selenopheno[3,2-h]chromene-3-carboxylic acid unique. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for scientific research.

Properties

Molecular Formula

C18H15BrO5Se

Molecular Weight

470.2 g/mol

IUPAC Name

7-bromo-8-(1-hydroxycyclohexyl)-2-oxoselenopheno[3,2-h]chromene-3-carboxylic acid

InChI

InChI=1S/C18H15BrO5Se/c19-12-10-5-4-9-8-11(16(20)21)17(22)24-13(9)14(10)25-15(12)18(23)6-2-1-3-7-18/h4-5,8,23H,1-3,6-7H2,(H,20,21)

InChI Key

YZZYNJNHTKKXMP-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(C2=C(C3=C([Se]2)C4=C(C=C3)C=C(C(=O)O4)C(=O)O)Br)O

Origin of Product

United States

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